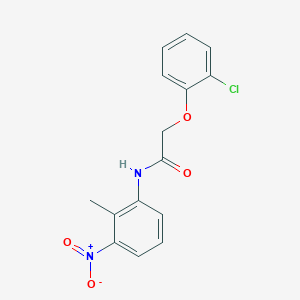![molecular formula C15H24N2O4 B321272 2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321272.png)
2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes two cyclohexane rings and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, including the formation of cyclohexane rings and the introduction of functional groups. Common synthetic routes may include:
Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcyclohexane: A simpler compound with a single cyclohexane ring and a methyl group.
Cyclohexylmethane: Another related compound with a cyclohexane ring and a methylene group.
Uniqueness
2-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is unique due to its complex structure, which includes multiple functional groups and stereocenters
Eigenschaften
Molekularformel |
C15H24N2O4 |
|---|---|
Molekulargewicht |
296.36 g/mol |
IUPAC-Name |
(1S,2R)-2-[(cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H24N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h10-12H,1-9H2,(H,16,18)(H,17,19)(H,20,21)/t11-,12+/m1/s1 |
InChI-Schlüssel |
JFCXSGMCMKCTIL-NEPJUHHUSA-N |
Isomerische SMILES |
C1CCC(CC1)C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
Kanonische SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321191.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B321196.png)

![2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B321200.png)
![2-(2-chlorophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B321201.png)
![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B321202.png)
![2-(2-chlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B321204.png)
![2-(2-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B321205.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B321206.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B321211.png)

![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321213.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321214.png)
